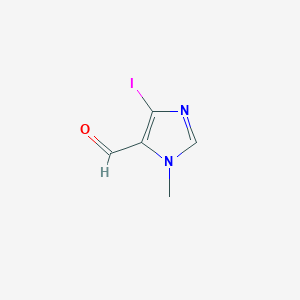

4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde

Description

Properties

IUPAC Name |

5-iodo-3-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQLLAOXIUEEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378477 | |

| Record name | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189014-13-9 | |

| Record name | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde. This compound is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecular architectures for drug discovery and development. The strategic placement of the iodo, methyl, and carboxaldehyde groups offers multiple reaction sites for derivatization.

Core Chemical Properties

This compound is a substituted imidazole derivative. Its key identifiers and physicochemical properties are summarized below.

General and Computed Chemical Properties

The following tables provide an overview of the general and computed chemical properties of this compound.[1][2]

| Identifier | Value |

| CAS Number | 189014-13-9 |

| Molecular Formula | C₅H₅IN₂O |

| Molecular Weight | 236.01 g/mol |

| IUPAC Name | 5-iodo-3-methylimidazole-4-carbaldehyde |

| Synonyms | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde, 1-methyl-4-iodoimidazole-5-carboxaldehyde |

| Purity | Typically ≥98% |

| Computed Property | Value |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 235.94466 Da |

| Monoisotopic Mass | 235.94466 Da |

| Topological Polar Surface Area | 34.9 Ų |

| Heavy Atom Count | 9 |

| Formal Charge | 0 |

| Complexity | 120 |

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Direct Iodination

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

1-methyl-1H-imidazole-5-carboxaldehyde

-

Iodine (I₂)

-

Sodium Iodide (NaI) or Potassium Iodide (KI) (as a co-solvent to dissolve iodine)

-

A suitable base (e.g., Sodium Hydroxide, NaOH)

-

Water

-

Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

-

Solvents for recrystallization (e.g., Isopropanol/n-hexane mixture)

Procedure:

-

Preparation of the Imidazole Solution: Dissolve 1-methyl-1H-imidazole-5-carboxaldehyde in an aqueous solution of the base at room temperature or below (e.g., 0 °C).

-

Preparation of the Iodinating Agent: In a separate flask, dissolve iodine and sodium iodide in water.

-

Reaction: Slowly add the iodine solution dropwise to the cooled imidazole solution with constant stirring. The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, adjust the pH of the mixture to neutral (pH 7-9) using a dilute acid. The crude product may precipitate as a solid.

-

Isolation: The precipitated solid is collected by filtration. The filtrate can be extracted with an organic solvent to recover any remaining product. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system to yield the pure this compound.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Applications

While specific biological activities for this compound are not extensively documented, the imidazole nucleus is a key component in many biologically active molecules.[5] Derivatives of imidazole carboxaldehydes, such as thiosemicarbazones and hydrazones, have shown antifungal properties.[6]

The primary application of this compound is as a versatile intermediate in organic synthesis. The presence of the iodo group makes it an excellent substrate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse functional groups at the 4-position of the imidazole ring.[7] The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build larger molecular scaffolds.

Caption: Logical relationships of this compound in synthesis.

Safety, Handling, and Storage

Detailed toxicological data for this compound is not available. However, based on related iodo-imidazole and imidazole-aldehyde compounds, appropriate precautions should be taken.

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[8]

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Avoid dust formation.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Storage:

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

-

Sensitivities: The compound may be sensitive to light and air.[8] It is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen).[8][10]

-

Temperature: Recommended storage is often refrigerated (0-8°C).[9] For solutions, storage at -20°C or -80°C is advisable for long-term stability.[11]

References

- 1. 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | C5H5IN2O | CID 2773466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

Technical Guide: Physicochemical Characteristics of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the known physicochemical properties, a plausible synthetic approach, and the potential applications of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde, a heterocyclic building block of interest in medicinal chemistry.

Core Physicochemical Characteristics

This compound is a substituted imidazole derivative. Its structure incorporates a methyl group at the N1 position, an iodine atom at the C4 position, and a formyl (carboxaldehyde) group at the C5 position, making it a versatile intermediate for further chemical modification.

Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below. This data is compiled from computational models and information available in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅H₅IN₂O | [1] |

| Molecular Weight | 236.01 g/mol | [1] |

| CAS Number | 189014-13-9 | [2] |

| IUPAC Name | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | [1] |

| Appearance | Solid (Form reported as powder) | [3] |

| Purity (Commercial) | Typically ≥98% | |

| XLogP3 (Computed) | 0.5 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Characterization

Plausible Experimental Protocol: Multi-step Synthesis

A logical approach would involve the initial N-methylation of a suitable imidazole precursor, followed by iodination and formylation, or a variation thereof. The following represents a hypothetical, yet chemically sound, protocol.

-

Step 1: N-Methylation of Imidazole-5-carboxaldehyde. 1-methyl-1H-imidazole-5-carboxaldehyde can be synthesized by reacting imidazole-5-carboxaldehyde with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., DMF or THF). The reaction is typically performed at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Step 2: Iodination. The resulting 1-methyl-1H-imidazole-5-carboxaldehyde is then subjected to iodination. This can be achieved using an iodinating agent like N-Iodosuccinimide (NIS) or iodine monochloride (ICl) in a solvent such as dichloromethane (DCM) or acetonitrile. The regioselectivity of the iodination at the C4 position is a critical consideration.

-

Step 3: Purification. Following the reaction, the crude product is worked up, typically involving washing with an aqueous solution (e.g., sodium thiosulfate to quench excess iodine), extraction with an organic solvent, and drying. The final purification is achieved through column chromatography on silica gel to yield the pure this compound.

Caption: Plausible multi-step synthesis workflow for the target compound.

Analytical Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using a standard suite of analytical techniques. While specific spectral data for this compound is not publicly available, the following workflow is standard practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure, verifying the presence and connectivity of protons and carbons, including the aldehyde, methyl, and imidazole ring signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental formula (C₅H₅IN₂O).

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound.

Caption: Standard analytical workflow for compound characterization.

Biological Significance and Applications

Direct studies on the biological activity or signaling pathway modulation of this compound are not extensively documented in current literature. However, its structural motifs are of significant interest in drug discovery.

The iodo-imidazole scaffold is considered a "privileged structure" in medicinal chemistry. The iodine atom serves as a versatile synthetic handle for introducing molecular diversity, particularly through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] The aldehyde group provides a reactive site for forming Schiff bases or for reductive amination, allowing for the attachment of other molecular fragments.

Derivatives of iodo-imidazoles are explored for a range of therapeutic applications, including:

-

Anticancer Agents: The imidazole core is present in molecules designed to inhibit enzymes involved in cancer progression.[5]

-

Antifungal and Antimicrobial Agents: Imidazole-based compounds are a well-established class of antifungal drugs.[4][6]

-

Histamine Receptor Ligands: The imidazole moiety is a key component of compounds that interact with histamine receptors.[6]

This compound is therefore best described as a key intermediate or building block for the synthesis of more complex, biologically active molecules.

Caption: Role as a building block in drug discovery pipelines.

References

- 1. 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | C5H5IN2O | CID 2773466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 189014-13-9|4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 1H-Imidazole-5-carboxaldehyde, 4-iodo-1-methyl- [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde, with the CAS number 189014-13-9, is a crucial heterocyclic intermediate in modern medicinal chemistry. Its unique structural features, particularly the presence of a reactive iodine atom and an aldehyde group on the imidazole scaffold, make it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a special focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a solid compound at room temperature with the molecular formula C5H5IN2O.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 189014-13-9 | [2] |

| Molecular Formula | C5H5IN2O | [1][2] |

| Molecular Weight | 236.01 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde, 5-Iodo-3-methylimidazole-4-carbaldehyde | [2] |

| Appearance | Solid | [1] |

| Purity | Typically >97% | [3] |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from readily available imidazole. A plausible synthetic route involves the initial iodination of imidazole, followed by N-methylation and subsequent formylation.

Experimental Protocol: Synthesis of the Precursor 4-Iodo-1H-imidazole

A common method for the synthesis of the key intermediate, 4-iodo-1H-imidazole, involves the direct iodination of imidazole followed by purification.[4][5][6]

Materials:

-

Imidazole

-

Sodium hydroxide (NaOH)

-

Sodium iodide (NaI)

-

Iodine (I2)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Isopropanol

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Dissolve sodium hydroxide (0.60 mol) in 150 mL of water and, after cooling to room temperature, add imidazole (0.60 mol) and stir until dissolved.[4]

-

In a separate flask, dissolve sodium iodide (0.23 mol) in 45 mL of water, cool to room temperature, and then add iodine (0.15 mol).[4]

-

Add the iodine/sodium iodide solution dropwise to the imidazole/sodium hydroxide solution at 0°C.[4]

-

Continue the reaction at 0°C for 6 hours after the addition is complete.[4]

-

Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate a white solid.[4]

-

Filter the solid and extract the filtrate with ethyl acetate.[4]

-

Combine the precipitated solid with the residue from the evaporated organic extracts to obtain the crude product.[4]

-

The crude product, a mixture of 4-iodo-1H-imidazole and 4,5-diiodo-1H-imidazole, is then purified.[5] A method for purification involves refluxing with a mixture of water and ethanol, followed by filtration.[4]

-

The filtrate is cooled to crystallize the product, which is then collected by suction filtration.[4]

-

Recrystallization from a mixture of isopropanol and n-hexane yields pure 4-iodo-1H-imidazole.[4][5] A total yield of 70.2% has been reported for this process.[5]

Subsequent N-methylation and C5-formylation

Following the synthesis of 4-iodo-1H-imidazole, the next steps would involve:

-

N-methylation: The nitrogen at position 1 of the imidazole ring can be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

-

C5-formylation: The aldehyde group can be introduced at the C5 position through a formylation reaction, such as the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[7]

Application in Proteolysis Targeting Chimeras (PROTACs)

The primary application of this compound in contemporary drug discovery is as a versatile building block for the synthesis of PROTACs.[8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[8]

Role as a Synthetic Intermediate in PROTACs

The aldehyde functionality of this compound serves as a key handle for the attachment of linkers, which are crucial components of PROTACs that connect the POI-binding ligand to the E3 ligase-binding ligand. The iodo-substituted imidazole core can be further functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse chemical moieties that can serve as ligands for E3 ligases or be part of the linker itself.[3]

PROTAC-Mediated Protein Degradation Pathway

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | C5H5IN2O | CID 2773466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, nomenclature, and potential applications of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde. The document details its physicochemical properties, proposes a synthetic route, and explores its relevance as a building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.

Core Structure and Nomenclature

This compound is a heterocyclic organic compound featuring an imidazole ring system. The imidazole ring is substituted with an iodine atom at the 4-position, a methyl group at the N1-position, and a carboxaldehyde (formyl) group at the 5-position.

Chemical Structure:

Caption: Chemical structure of this compound.

The systematic IUPAC name for this compound is 5-iodo-3-methylimidazole-4-carbaldehyde.[1] It is also commonly referred to as 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde.[1]

Physicochemical and Spectral Data

While experimental data for this compound is not extensively available in the literature, its key physicochemical properties have been computed and are summarized below. For comparative purposes, experimental data for the closely related compound, 4-methyl-1H-imidazole-5-carbaldehyde, is also provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H5IN2O | PubChem[1] |

| Molecular Weight | 236.01 g/mol | PubChem[1] |

| CAS Number | 189014-13-9 | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 235.94466 g/mol | PubChem[1] |

| Topological Polar Surface Area | 34.9 Ų | PubChem[1] |

Table 2: Experimental Data for the Related Compound 4-Methyl-1H-imidazole-5-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C5H6N2O | PubChem[2] |

| Molecular Weight | 110.11 g/mol | PubChem[2] |

| Melting Point | 168-170 °C | Sigma-Aldrich[3] |

| Appearance | Powder | Sigma-Aldrich[3] |

Experimental Protocols

Proposed Synthesis of this compound

Proposed Synthetic Pathway:

Caption: Proposed synthetic route to the target compound.

Step 1: Synthesis of 4-Iodo-1H-imidazole (Illustrative Protocol)

This procedure is adapted from established methods for the direct iodination of imidazole.

-

Materials: Imidazole, Sodium Hydroxide (NaOH), Iodine (I₂), Sodium Iodide (NaI), Hydrochloric Acid (HCl), Isopropanol, n-Hexane.

-

Procedure:

-

Dissolve sodium hydroxide and imidazole in water and cool the solution to 0 °C.

-

In a separate flask, prepare a solution of iodine and sodium iodide in water.

-

Slowly add the iodine solution to the imidazole solution at 0 °C with constant stirring.

-

Allow the reaction to proceed for several hours at 0 °C.

-

Adjust the pH of the reaction mixture to 7-9 with HCl to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a mixture of isopropanol and n-hexane to yield pure 4-iodo-1H-imidazole.

-

Step 2: N-Methylation of 4-Iodo-1H-imidazole (General Procedure)

-

Materials: 4-Iodo-1H-imidazole, a suitable base (e.g., NaH, K₂CO₃), a methylating agent (e.g., methyl iodide, dimethyl sulfate), and an appropriate solvent (e.g., DMF, acetonitrile).

-

Procedure:

-

Dissolve 4-iodo-1H-imidazole in the chosen solvent under an inert atmosphere.

-

Add the base and stir for a short period.

-

Add the methylating agent and allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction, extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the residue by column chromatography to obtain 1-methyl-4-iodo-1H-imidazole.

-

Step 3: Formylation of 1-Methyl-4-iodo-1H-imidazole (General Procedure - Vilsmeier-Haack Reaction)

-

Materials: 1-Methyl-4-iodo-1H-imidazole, Vilsmeier reagent (prepared from POCl₃ and DMF).

-

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF).

-

Add a solution of 1-methyl-4-iodo-1H-imidazole in DMF to the Vilsmeier reagent.

-

Heat the reaction mixture and monitor its progress by TLC.

-

After completion, cool the mixture and pour it into ice water, followed by neutralization with a base (e.g., NaOH or NaHCO₃).

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

-

Application in Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond in this compound serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The Suzuki-Miyaura coupling is a powerful method for forming new carbon-carbon bonds.

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Illustrative Protocol:

-

Materials: this compound, an aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, DME).

-

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired coupled product.

-

Role in Drug Discovery and Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Substituted imidazoles are of particular interest as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[1][4][5][6] The ability to functionalize the 4-iodo position of the target molecule via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors.

Potential Signaling Pathway Inhibition:

Derivatives of this compound could potentially be developed to target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival.

Caption: Potential mechanism of action for imidazole-based kinase inhibitors.

This guide serves as a foundational resource for researchers and professionals in the field of drug development, providing key information on the structure, synthesis, and potential applications of this compound as a versatile building block for novel therapeutics.

References

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-5-imidazolecarboxaldehyde 99 68282-53-1 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic and Analytical Profile of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the heterocyclic compound 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde. Due to the limited availability of published experimental spectra for this specific molecule, this document presents expected spectroscopic data based on the analysis of structurally related compounds. These estimations provide a valuable reference for researchers involved in the synthesis, characterization, and application of this and similar chemical entities.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₅H₅IN₂O[1] Molecular Weight: 236.01 g/mol [1] CAS Number: 189014-13-9[1]

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are predicted based on data from analogous compounds and general principles of spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aldehyde (CHO) | ~9.5-10.0 (s) | ~180-185 |

| Imidazole H-2 | ~7.5-8.0 (s) | ~135-140 |

| N-Methyl (N-CH₃) | ~3.7-4.0 (s) | ~30-35 |

| Imidazole C-2 | - | ~135-140 |

| Imidazole C-4 | - | ~80-90 |

| Imidazole C-5 | - | ~145-150 |

Predicted in CDCl₃ or DMSO-d₆ as solvent. Chemical shifts are referenced to tetramethylsilane (TMS). s = singlet.

Table 2: Predicted Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | ~1670-1690 | Strong |

| C=N Stretch (Imidazole) | ~1580-1620 | Medium |

| C-H Stretch (Aromatic/Methyl) | ~2900-3100 | Medium-Weak |

| C-I Stretch | ~500-600 | Medium |

Table 3: Predicted Mass Spectrometry (MS) Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 236 | Molecular Ion |

| [M+H]⁺ | 237 | Protonated Molecular Ion (in ESI+) |

| [M-CHO]⁺ | 207 | Fragment corresponding to loss of the aldehyde group |

| [M-I]⁺ | 109 | Fragment corresponding to loss of iodine |

m/z = mass-to-charge ratio. ESI = Electrospray Ionization.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the specific instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which produces a protonated molecular ion [M+H]⁺ in positive ion mode.

-

Mass Analysis: The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection and Analysis: A detector records the abundance of each ion, generating a mass spectrum that shows the molecular weight and fragmentation pattern of the compound.

Workflow Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of a chemical compound and the logical process of spectroscopic analysis.

Caption: General workflow for chemical synthesis and characterization.

Caption: Logical workflow for spectroscopic structure elucidation.

References

Navigating the Physicochemical Landscape of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde, a substituted imidazole, presents a unique combination of functional groups—an aldehyde, an N-methylated imidazole ring, and an iodine substituent. These features make it a valuable intermediate for the synthesis of a diverse range of more complex molecules. However, the successful design of synthetic routes, formulation strategies, and analytical methods hinges on a thorough knowledge of its solubility in various solvent systems and its stability under different environmental conditions. This guide aims to provide a foundational understanding of these properties and to equip researchers with the necessary methodologies to generate this data in their own laboratories.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅IN₂O | PubChem[1] |

| Molecular Weight | 236.01 g/mol | PubChem[1] |

| CAS Number | 189014-13-9 | PubChem[1] |

| Appearance | White to pale yellow solid (inferred from related compounds) | N/A |

| XLogP3 | 0.5 | PubChem[1] |

Solubility Profile

Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of structurally related iodo-imidazoles, a qualitative solubility profile can be inferred.

Qualitative Solubility Summary

| Solvent | Expected Solubility | Rationale/Comments |

| Water | Poorly soluble | The presence of the hydrophobic iodine atom and the aromatic imidazole ring likely limits aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known to dissolve a wide range of organic compounds. A related compound, 4-iodo-1H-imidazole, is highly soluble in DMSO.[2] |

| N,N-Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent with strong solvating properties for many organic molecules. 4-iodo-1H-imidazole is soluble in DMF.[2] |

| Dichloromethane (DCM) | Soluble | A common halogenated organic solvent. 4-iodo-1H-imidazole is soluble in dichloromethane.[2] |

| Methanol | Slightly Soluble to Soluble | A polar protic solvent. The related 4-iodo-1H-imidazole is reported to be slightly soluble in methanol.[2] |

| Ethanol | Slightly Soluble to Soluble | Similar to methanol, solubility is expected but may not be as high as in aprotic polar solvents. |

| Acetonitrile | Slightly Soluble to Soluble | A polar aprotic solvent commonly used in chromatography. |

| Ethyl Acetate | Slightly Soluble | A moderately polar solvent. |

| Hexanes/Heptane | Poorly soluble | Non-polar aliphatic solvents are unlikely to effectively solvate this polar molecule. |

Note: The solubility of imidazole derivatives can be pH-dependent. The basic nitrogen atom in the imidazole ring can be protonated under acidic conditions, potentially increasing aqueous solubility.

Stability Profile

Potential Degradation Pathways:

-

Photodegradation: Exposure to UV or visible light may cause the cleavage of the carbon-iodine bond, leading to the formation of 1-methyl-1H-imidazole-5-carboxaldehyde and other degradation products.

-

Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, particularly in the presence of oxidizing agents or atmospheric oxygen over prolonged periods. The electron-rich imidazole ring may also be susceptible to oxidative degradation.

-

Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to degradation of the imidazole ring or other reactions.

Recommended Storage Conditions:

To ensure the integrity of the compound, it is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[3] For long-term storage, refrigeration (2-8 °C) is advisable.[3]

Experimental Protocols

To address the lack of quantitative data, the following detailed experimental protocols are provided for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the compound in the original saturated solution based on the calibration curve and the dilution factor.

-

Stability Study (Forced Degradation)

Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose a solution of the compound and the solid compound to a controlled light source (e.g., a photostability chamber with both UV and visible light).

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. A diode array detector (DAD) is useful for comparing the UV spectra of the parent and degradant peaks.

-

Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass information on the degradation products to aid in their identification.

-

Conclusion

While specific quantitative data on the solubility and stability of this compound is currently limited in the public domain, this technical guide provides a framework for understanding and evaluating these critical parameters. Based on the chemistry of related compounds, it is anticipated to be soluble in polar aprotic organic solvents and potentially susceptible to photodegradation and oxidation. The experimental protocols detailed herein offer a systematic approach for researchers to generate robust and reliable data, enabling the confident application of this versatile building block in their research and development endeavors. It is strongly recommended that researchers perform these evaluations to ascertain the precise solubility and stability characteristics under their specific experimental conditions.

References

Synthesis of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-iodo-1-methyl-1H-imidazole-5-carboxaldehyde, a key intermediate in pharmaceutical research and development. The document details the synthesis of its essential precursors, 1-methylimidazole and 1-methyl-1H-imidazole-5-carboxaldehyde, presenting detailed experimental protocols, quantitative data, and process visualizations to facilitate reproducible and efficient laboratory synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents. The strategic placement of the iodo and formyl groups on the 1-methylimidazole core allows for a diverse range of chemical modifications, making it an attractive starting material for the synthesis of complex heterocyclic compounds. This guide outlines a logical and experimentally validated synthetic route, commencing with the methylation of imidazole, followed by formylation, and culminating in the selective iodination to yield the target compound.

Overall Synthetic Pathway

The synthesis of this compound can be conceptually broken down into three primary stages: the synthesis of 1-methylimidazole, the subsequent formylation to 1-methyl-1H-imidazole-5-carboxaldehyde, and the final iodination.

Biological significance of the imidazole scaffold in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged structure in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have cemented its role as a cornerstone in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the imidazole moiety in drug discovery, detailing its interaction with various biological targets, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation.

Physicochemical Properties and Biological Significance

The therapeutic versatility of the imidazole nucleus is rooted in its distinct electronic and structural features. As a polar and ionizable aromatic compound, it can significantly enhance the pharmacokinetic properties of drug candidates, addressing common challenges related to solubility and bioavailability.[1]

Key Physicochemical Properties:

-

Aromaticity and π-π Interactions: The aromatic nature of the imidazole ring, with its sextet of π-electrons, contributes to its stability and allows for π-π stacking interactions with biological targets such as proteins and nucleic acids.[1]

-

Amphoteric Nature: Imidazole can act as both a weak acid and a weak base. The pKa of the conjugate acid is approximately 7, making it a relevant proton donor or acceptor at physiological pH, which is crucial for forming ionic interactions and hydrogen bonds within receptor binding pockets.[1]

-

Hydrogen Bonding: The imidazole ring is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the sp2-hybridized nitrogen). This dual capability allows for precise orientational binding to biological macromolecules.[1]

-

Coordination Chemistry: The nitrogen atoms of the imidazole ring can coordinate with various metal ions, a property that is integral to the mechanism of action of certain imidazole-containing drugs.[2]

These properties enable imidazole-containing compounds to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antihypertensive effects.[2][3][4]

Therapeutic Applications and Mechanisms of Action

The imidazole scaffold is a key component in numerous clinically successful drugs across various therapeutic areas.

Anticancer Activity

Imidazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[2][5][6] Their mechanisms of action are diverse and include:

-

Kinase Inhibition: Many imidazole-based compounds act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7][8] For instance, nilotinib, an imidazole derivative, is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[9] Imidazole scaffolds can competitively bind to the ATP-binding site of kinases, blocking their catalytic activity.[10]

-

DNA Intercalation and Alkylation: Certain imidazole derivatives can intercalate into the DNA double helix or act as alkylating agents, disrupting DNA replication and transcription and ultimately leading to cancer cell death.

-

Microtubule Disruption: Some imidazole compounds interfere with the polymerization of tubulin, a key component of microtubules. This disruption of the cytoskeleton arrests the cell cycle and induces apoptosis.[2][6]

Antifungal Activity

Imidazole-containing drugs are mainstays in the treatment of fungal infections.[11][12][13][14][15][16] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[12][14][16] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][14] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[12] Notable examples of imidazole antifungal agents include ketoconazole, miconazole, and clotrimazole.[12][16][17]

Anti-inflammatory Activity

Imidazole derivatives have also demonstrated significant anti-inflammatory properties.[10][18][19] A key target for these compounds is the p38 mitogen-activated protein (MAP) kinase.[1][10] The p38 MAPK pathway plays a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[10] By inhibiting p38 MAPK, imidazole-based compounds can effectively suppress the inflammatory response.[10]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and pharmacokinetic properties of various imidazole derivatives.

Table 1: Comparative in vitro Anticancer Activity of Imidazole Derivatives (IC50 values)

| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |

| Imidazolyl-2-cyanoprop-2-enimidothioate 1a | EGFR | 0.236 | [20] |

| Imidazolyl-2-cyanoprop-2-enimidothioate 1c | EGFR | 0.137 | [20] |

| Fused Imidazole Derivative 17 | EGFR | 236.38 nM | [20] |

| Imidazole[1,5-a]pyridine 15a | EGFR | - | [20] |

| Imidazole-based N-phenylbenzamide 4e | ABL1 Kinase | - | [9] |

| Imidazole-based N-phenylbenzamide 4f | ABL1 Kinase | - | [9] |

| 1H-benzo[d]imidazole hybrid 6c | HCT-116 | 7.82 | [21] |

| 1H-benzo[d]imidazole hybrid 6i | HCT-116 | 8.15 | [21] |

| 1H-benzo[d]imidazole hybrid 6h | HepG2 | 9.24 | [21] |

| 1H-benzo[d]imidazole hybrid 6i | HepG2 | 8.87 | [21] |

| 1H-benzo[d]imidazole hybrid 6c | MCF-7 | 10.21 | [21] |

| 1H-benzo[d]imidazole hybrid 6h | MCF-7 | 9.88 | [21] |

Table 2: Binding Affinities of Imidazole Derivatives

| Compound/Derivative | Target | Binding Affinity (kcal/mol) | Reference |

| Imidazole Derivative 12a | EGFR Kinase | -8.98 | [20] |

| Imidazole Derivative 12c | EGFR Kinase | -9.08 | [20] |

| Imidazole Derivative 13a | EGFR TKD | -7.86 | [20] |

| Benzimidazole Derivative 90 | VEGFR-2 | -15.18 | [20] |

| Benzimidazole Derivative 90 | FGFR-1 | -17.00 | [20] |

| Imidazole Analogue NL7 | SipA Protease | -6.7 | [22] |

| Imidazole Analogue NL8 | SipA Protease | -6.5 | [22] |

| Imidazole Analogue NL9 | SipA Protease | -6.4 | [22] |

| Imidazole Analogue NL10 | SipA Protease | -6.3 | [22] |

| Imidazole Analogue NL18 | SipA Protease | -6.2 | [22] |

Table 3: Pharmacokinetic Parameters of Selected Imidazole Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Metabolism |

| Ketoconazole | Highly variable | 84 | ~2 (initial), 8 (terminal) | Extensively by CYP3A4 |

| Metronidazole | ~100 | <20 | 8 | Hepatic oxidation |

| Imidazole 2-hydroxybenzoate | 113-138 (imidazole) | 5-15 (imidazole) | 1.86 - 2.98 (imidazole) | Fast |

Note: This table is a summary and values can vary depending on the study and patient population.[6][18][23]

Signaling Pathways and Visualizations

Imidazole-based drugs often exert their effects by modulating key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the inhibitory action of imidazole derivatives on several of these pathways.

Caption: Wnt signaling pathway and the inhibitory action of imidazole derivatives on GSK-3β.

Caption: EGFR signaling pathway and inhibition by imidazole-based kinase inhibitors.

Caption: p38 MAPK signaling pathway and its inhibition by imidazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of imidazole-based compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[24]

Materials:

-

Cancer cell lines (e.g., A549, HCT-116, HeLa)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Imidazole test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 4.0 × 10³ cells per well and incubate for 24 hours.[24]

-

Compound Treatment: Expose the cells to increasing concentrations of the imidazole test compound (and a vehicle control, typically DMSO) for a specified period (e.g., 48 hours).[24]

-

MTT Addition: Add 100 µL of MTT solution (500 µg/mL in PBS) to each well and incubate at 37°C for 3 hours.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration using non-linear regression analysis.

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and inhibition.[2][3][5][6]

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Imidazole test compound

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

Kinase buffer

-

384-well white plates

-

Luminometer

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the imidazole test compound in kinase buffer. Prepare a solution of the kinase and its substrate in kinase buffer. Prepare the ATP solution.

-

Kinase Reaction: In a 384-well plate, add the test compound or vehicle control. Add the kinase/substrate solution. Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5 µL.[3]

-

Incubate: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.[3]

-

Measure Luminescence: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Caption: General workflow for a kinase inhibition assay using ADP-Glo™.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.[10][11][19][22][25]

Materials:

-

Fungal isolate (e.g., Candida albicans)

-

96-well microtiter plates

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

-

Imidazole antifungal agent

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[11]

-

Drug Dilution: Prepare serial twofold dilutions of the imidazole antifungal agent in RPMI-1640 medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free growth control well and a sterile control well. The final inoculum concentration should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[11]

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[11][25]

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by reading the absorbance with a microplate reader.[22][25]

Caption: Workflow for antifungal susceptibility testing by broth microdilution.

Conclusion

The imidazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its unique physicochemical properties and ability to interact with a multitude of biological targets have led to the development of numerous successful drugs across a wide range of therapeutic areas. The ongoing exploration of novel imidazole derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, promises to yield even more innovative and effective medicines in the future. This technical guide provides a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic scaffold.

References

- 1. brimr.org [brimr.org]

- 2. promega.com [promega.com]

- 3. promega.com [promega.com]

- 4. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ulab360.com [ulab360.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. dot | Graphviz [graphviz.org]

- 10. benchchem.com [benchchem.com]

- 11. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EGFR signaling pathway [pfocr.wikipathways.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. brimr.org [brimr.org]

- 16. databankws.lareb.nl [databankws.lareb.nl]

- 17. mdpi.com [mdpi.com]

- 18. [PDF] Pharmacokinetics of imidazole antimycotics. | Semantic Scholar [semanticscholar.org]

- 19. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics of imidazole antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to Research Areas for 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic introduction of an iodine atom and a carboxaldehyde group, as seen in 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde, presents a versatile platform for the development of novel drug candidates. This technical guide explores potential research avenues for derivatives of this core structure, focusing on their synthesis, derivatization, and prospective applications as kinase inhibitors for oncology and as novel antimicrobial agents. Detailed experimental protocols, data presentation, and workflow visualizations are provided to facilitate further investigation in these promising areas.

Introduction: The Versatility of the Imidazole Core

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in a vast array of biologically active molecules.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in drug discovery.[2] The title compound, this compound, offers three key points for diversification: the N-methyl group, the reactive iodine atom at the 4-position, and the aldehyde functionality at the 5-position.

The presence of the iodine atom is particularly advantageous, providing a handle for various transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl substituents, enabling extensive structure-activity relationship (SAR) studies. The carboxaldehyde group serves as a versatile precursor for the synthesis of imines, amines, alcohols, and carboxylic acids, further expanding the chemical space available for exploration.

This guide will delve into two primary areas of potential therapeutic application for derivatives of this compound: kinase inhibition in oncology and the development of novel antimicrobial agents.

Synthesis of the Core Scaffold and its Derivatives

Proposed Synthesis of this compound

Step 1: Formylation of 1-methyl-1H-imidazole. The introduction of a carboxaldehyde group at the 5-position of the imidazole ring can be achieved via a Vilsmeier-Haack reaction.[5][6][7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Step 2: Iodination of 1-methyl-1H-imidazole-5-carboxaldehyde. The subsequent iodination at the 4-position can be accomplished using various iodinating agents. A common method for the iodination of imidazoles involves the use of iodine in the presence of a base or an oxidizing agent such as iodic acid (HIO₃) or N-iodosuccinimide (NIS).

Caption: Proposed synthetic workflow for this compound.

Derivatization via Suzuki-Miyaura Coupling

The iodine atom at the 4-position of the core scaffold is primed for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the imidazole core and a wide variety of boronic acids or esters, yielding a library of 4-substituted derivatives.[3][4]

Caption: General workflow for the synthesis of derivatives via Suzuki-Miyaura coupling.

Potential Research Area 1: Kinase Inhibitors for Oncology

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The imidazole scaffold is a common feature in many approved kinase inhibitors. Derivatives of this compound represent a promising starting point for the development of novel kinase inhibitors.

Rationale and Potential Targets

Numerous studies have demonstrated the potential of imidazole-based compounds as inhibitors of various kinases, including:

-

Transforming growth factor β-activated kinase 1 (TAK1): Imidazole carboxamides have been identified as potent and selective inhibitors of TAK1, a key regulator of inflammatory and oncogenic signaling pathways.[9]

-

c-Jun N-terminal kinases (JNKs): Imidazole derivatives have shown high inhibitory activity against JNK3, a target for neurodegenerative diseases and potentially some cancers.[6]

-

Cyclin-dependent kinases (CDKs): Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2, a key regulator of the cell cycle.

-

Epidermal Growth Factor Receptor (EGFR): Novel imidazole derivatives have been rationally designed as potent inhibitors of both wild-type and mutant forms of EGFR.

Proposed Research Workflow

A systematic approach to exploring this area would involve:

-

Library Synthesis: Synthesize a diverse library of derivatives by varying the 'R' group at the 4-position using Suzuki-Miyaura coupling with a range of aryl and heteroaryl boronic acids.

-

Kinase Profiling: Screen the synthesized library against a panel of cancer-relevant kinases to identify initial hits.

-

In Vitro Cytotoxicity: Evaluate the cytotoxic activity of the hit compounds against a panel of cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Analyze the data to establish SAR and guide the synthesis of more potent and selective second-generation inhibitors.

-

Mechanism of Action Studies: Investigate the mechanism of action of the most promising lead compounds, including their effect on downstream signaling pathways and cell cycle progression.

Caption: A proposed workflow for the discovery of kinase inhibitors.

Published Data on Related Imidazole Derivatives as Kinase Inhibitors

While specific data for derivatives of this compound is not available, the following table summarizes the inhibitory activities of other imidazole-containing compounds against various kinases, providing a rationale for this research direction.

| Imidazole Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |

| Imidazole Carboxamides | TAK1 | < 10 | [9] |

| Imidazo[1,2-c]pyrimidin-5(6H)-ones | CDK2 | 300 - 1000 | |

| Imidazole-Pyridine Hybrids | Not Specified | 48,120 - 88,410 | [10] |

| Phenylacetamide-1H-imidazol-5-one | Multiple (BRK, FLT, JAK families) | 294 (HCT116) | [11] |

| Imidazole-based derivatives | EGFR | 30.1 (wild type), 12.8 (mutant) | [12] |

Potential Research Area 2: Novel Antimicrobial Agents

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics and antifungals. Imidazole derivatives have a long history of use as antimicrobial agents, with notable examples including the azole antifungals.

Rationale and Potential Targets

The imidazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity.[10][13] The mechanism of action of many imidazole-based antimicrobials involves the inhibition of key enzymes in microbial metabolic pathways or the disruption of cell membrane integrity. The diverse chemical space accessible from this compound provides an excellent opportunity to discover novel antimicrobial agents with potentially new mechanisms of action.

Proposed Research Workflow

-

Library Synthesis: As with the kinase inhibitor program, synthesize a diverse library of derivatives. In addition to Suzuki coupling, derivatization of the aldehyde group to form Schiff bases or other functionalities could be explored.

-

Antimicrobial Screening: Screen the library against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi.

-

Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC values for the most active compounds to quantify their potency.

-

Cytotoxicity Assessment: Evaluate the cytotoxicity of the lead compounds against mammalian cell lines to assess their therapeutic index.

-

Mechanism of Action Studies: Investigate the mechanism of antimicrobial action, which could include studies on cell wall synthesis, protein synthesis, or membrane permeability.

Caption: A proposed workflow for the discovery of novel antimicrobial agents.

Published Data on Related Imidazole Derivatives as Antimicrobial Agents

The following table presents the antimicrobial activity of various imidazole derivatives, highlighting the potential of this chemical class.

| Imidazole Derivative Class | Organism | MIC (µg/mL) | Reference |

| Imidazole-thiazole hybrids | S. aureus | 62.5 | [13] |

| Imidazole-thiazole hybrids | E. coli | 125 | [13] |

| Imidazole-thiazole hybrids | C. albicans | 250 | [13] |

| N-substituted Imidazoles | S. aureus | 12.5 - 100 | [13] |

| N-substituted Imidazoles | E. coli | 25 - >100 | [13] |

| N-substituted Imidazoles | C. albicans | 50 - >100 | [13] |

| Imidazole-derived thiosemicarbazones | C. cladosporioides | 2.00 - 5.79 | [14] |

Detailed Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

To a reaction vessel, add this compound, the boronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.[4]

General Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method.

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a serial two-fold dilution of the test compound in the broth medium.

-

Prepare an inoculum of the microorganism at a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Add the inoculum to each well of the microtiter plate.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Conclusion

This compound is a highly versatile and synthetically accessible scaffold with significant potential for the development of novel therapeutic agents. The strategic combination of a reactive iodine atom and a modifiable carboxaldehyde group on the privileged imidazole core provides a rich platform for generating diverse chemical libraries. The exploration of derivatives of this compound as kinase inhibitors for oncology and as novel antimicrobial agents represents two promising and clinically relevant research directions. The experimental protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers embarking on the investigation of this exciting class of molecules.

References

- 1. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 2. 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | C5H5IN2O | CID 2773466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-iodo-1-methyl-1H-imidazole-5-carboxaldehyde, a valuable building block in medicinal chemistry and drug development. The protocol outlines a reliable three-step synthetic pathway, commencing from readily available 1H-imidazole. Detailed experimental procedures are provided for each step, along with a summary of expected yields and key characterization data.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Iodination | 1H-Imidazole | 4-Iodo-1H-imidazole | I₂, KI, NaOH, H₂O | 65-75 |

| 2 | Methylation | 4-Iodo-1H-imidazole | 4-Iodo-1-methyl-1H-imidazole | NaH, CH₃I, THF | 80-90 |

| 3 | Formylation | 4-Iodo-1-methyl-1H-imidazole | This compound | n-BuLi, DMF, THF | 50-60 |

Experimental Protocols

Step 1: Synthesis of 4-Iodo-1H-imidazole

This procedure describes the direct iodination of 1H-imidazole.

Materials:

-

1H-Imidazole

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl, 1M)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in deionized water and cool the solution to 0-5 °C in an ice bath.

-

To this cold solution, add 1H-imidazole and stir until it is completely dissolved.

-

In a separate beaker, prepare a solution of iodine and potassium iodide in deionized water.

-

Slowly add the iodine/potassium iodide solution to the imidazole solution at 0-5 °C with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Neutralize the reaction mixture to pH 7-8 with 1M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 4-iodo-1H-imidazole can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Step 2: Synthesis of 4-Iodo-1-methyl-1H-imidazole

This protocol details the N-methylation of 4-iodo-1H-imidazole.

Materials:

-

4-Iodo-1H-imidazole

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Methyl Iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Syringe

Procedure:

-

To a Schlenk flask containing a magnetic stir bar, add sodium hydride (60% dispersion in mineral oil) and wash with anhydrous hexane under an inert atmosphere to remove the mineral oil.

-

Add anhydrous THF to the flask, followed by the portion-wise addition of 4-iodo-1H-imidazole at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide dropwise via syringe.

-

Let the reaction warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield crude 4-iodo-1-methyl-1H-imidazole, which can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound